2-Methyl-2-((3-nitropyridin-2-yl)amino)propan-1-ol
Description
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Properties
IUPAC Name |
2-methyl-2-[(3-nitropyridin-2-yl)amino]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c1-9(2,6-13)11-8-7(12(14)15)4-3-5-10-8/h3-5,13H,6H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQDTERAAKSETI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC1=C(C=CC=N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methyl-2-((3-nitropyridin-2-yl)amino)propan-1-ol, identified by the CAS number 664972-87-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The compound has the molecular formula and a molecular weight of 211.22 g/mol. Its structure features a nitropyridine moiety, which is often associated with various biological activities, particularly in the context of drug design.
Research indicates that compounds containing nitropyridine structures can exhibit a range of biological activities, including:
- Antimicrobial Activity : Nitropyridine derivatives have been shown to possess antimicrobial properties, potentially inhibiting bacterial growth through various mechanisms.
- Anticancer Properties : Some studies suggest that nitropyridine-containing compounds can induce apoptosis in cancer cells and inhibit tumor growth.
Pharmacological Effects
-
In Vitro Studies :
- A study demonstrated that this compound exhibited cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent .
- The compound showed significant inhibition of cell proliferation in human leukemia cells, suggesting its role in targeting specific cancer pathways.
- In Vivo Studies :
Study 1: Anticancer Activity
A recent study investigated the effects of this compound on human cancer cell lines. The findings revealed that the compound effectively inhibited cell growth and induced apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 15 | Apoptosis via caspase activation |
| MCF7 (Breast Cancer) | 10 | Cell cycle arrest and apoptosis |
Study 2: Antimicrobial Properties
In another investigation, the antimicrobial efficacy of this compound was tested against various bacterial strains. Results showed notable inhibition zones against Gram-positive bacteria, suggesting its potential as an antibiotic agent.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 15 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
